

Elucidation of the Structure of Coronafacic Acid: A Technical Guide

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Compound of Interest

Compound Name: Coronafacic acid

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Introduction

Coronafacic acid (CFA) is a bicyclic polyketide and a key component of the phytotoxin coronatine (COR).[1][2] Produced by several pathovars of the bacterium *Pseudomonas syringae*, coronatine plays a significant role in plant-pathogen interactions, often mimicking the activity of the plant hormone jasmonic acid.[1] The structure of coronatine is an amide conjugate of **coronafacic acid** and coronamic acid (CMA), an ethylcyclopropyl amino acid derived from isoleucine.[1] The elucidation of the intricate structure of **coronafacic acid** was a critical step in understanding the biological activity of coronatine and has paved the way for its synthesis and the study of its derivatives for potential applications in agrochemicals. This technical guide provides an in-depth overview of the key experimental data and methodologies employed in the determination of the structure of **coronafacic acid**.

Initial Isolation and Structural Hypotheses

Coronafacic acid can be obtained by the hydrolysis of coronatine.[3] Early investigations into the biosynthesis of coronatine suggested that **coronafacic acid** is a polyketide. This was later confirmed through precursor feeding studies, which indicated its formation from three acetate units, one butyrate unit, and one pyruvate unit. The assembly of these units to form the hydrindanone ring system of **coronafacic acid** presented a fascinating mechanistic puzzle for chemists.

Spectroscopic Characterization

The determination of the planar structure and stereochemistry of **coronafacic acid** relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The absolute stereochemistry was ultimately confirmed by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy were instrumental in defining the carbon skeleton and the connectivity of protons within the **coronafacic acid** molecule. Assignments were often confirmed using two-dimensional NMR techniques such as COSY and HMQC.

Table 1: ^1H NMR Spectroscopic Data for **Coronafacic Acid** Derivatives

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	6.91 - 6.93	bs	-
H-3a	3.05 - 3.13	m	-
H-3	2.53 - 2.61	m	-
H-2	2.25 - 2.44	m	-
H-7a	2.25 - 2.44	m	-
H-6	2.14 - 2.23	m	-
H-7	1.84 - 1.89	dt	12.7, 5
CHCH ₂ CH ₃	1.47 - 1.64	m	-
H-3	1.47 - 1.64	m	-
CHCH ₂ CH ₃	1.37 - 1.45	m	-
CO ₂ CH ₂ CH ₃	1.30 - 1.34	t	7
H-7	1.02 - 1.12	m	-
CHCH ₂ CH ₃	0.96 - 1.00	t	7.5

Data presented is for a derivative, Ethyl (3a,6-trans;3a,7a-cis)-6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylate, and is representative of the types of signals observed for the core structure.

Table 2: ^{13}C NMR Spectroscopic Data for Methyl Coronafacate

Carbon	Chemical Shift (δ , ppm)
C-1	218.4
C-4	172.5
C-5	139.5
C-4a	134.9
C-7a	54.2
C-3a	47.9
C-2	39.1
C-6	35.8
C-7	31.5
C-8	29.7
C-9	11.8
OCH ₃	51.5

Note: The complete assignment of the ^{13}C NMR spectrum required various techniques, including deuterium exchange and chemical reduction, to resolve ambiguities.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provided crucial information about the molecular weight and fragmentation pattern of **coronafacic acid** and its derivatives, further confirming the proposed structure. Gas chromatography-mass spectrometry (GC-MS) of the methyl ester of **coronafacic acid** is a common analytical method.

Table 3: Mass Spectrometric Data for Methyl Coronafacate

Ion	m/z	Relative Intensity
[M] ⁺	222	Varies
[M-OCH ₃] ⁺	191	Base Peak
Other fragments	Various	-

The mass spectrum of methyl coronafacate is characterized by a prominent base peak at m/z 191, corresponding to the loss of the methoxy group, forming the coronafacoyl ion.

X-ray Crystallography

The definitive proof of the absolute stereochemistry of **coronafacic acid** was established through single-crystal X-ray diffraction analysis. This powerful technique provided the precise three-dimensional arrangement of atoms in the molecule, confirming the cis-fusion of the bicyclic system and the relative and absolute configurations of the stereocenters. While widely cited as the method for determining the absolute stereochemistry, the primary publication with the detailed crystallographic data is not readily available in public databases.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structure elucidation of **coronafacic acid**, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **coronafacic acid** or its methyl ester is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
 - ¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data includes chemical shift, multiplicity (singlet, doublet, triplet, etc.), coupling constants (in Hz), and integration.

- ^{13}C NMR: Spectra are typically recorded with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak or TMS.
- 2D NMR: COSY, HMQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations.

Gas Chromatography-Mass Spectrometry (GC-MS)

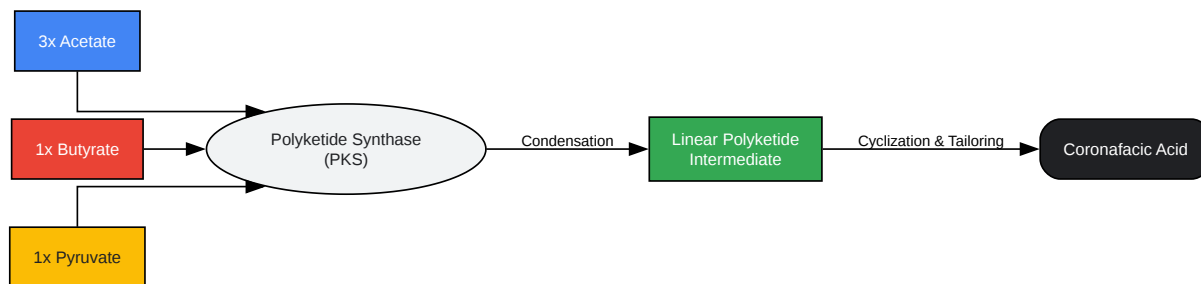
- Derivatization: The carboxylic acid group of **coronafacic acid** is often esterified (e.g., with diazomethane or methanolic HCl) to form the more volatile methyl coronafacate for GC analysis.
- Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to increase gradually to separate the components of the sample.
- Mass Spectrometry: The eluent from the GC column is introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectrum shows the molecular ion and characteristic fragment ions.

X-ray Crystallography

- Crystallization: Single crystals of **coronafacic acid** suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

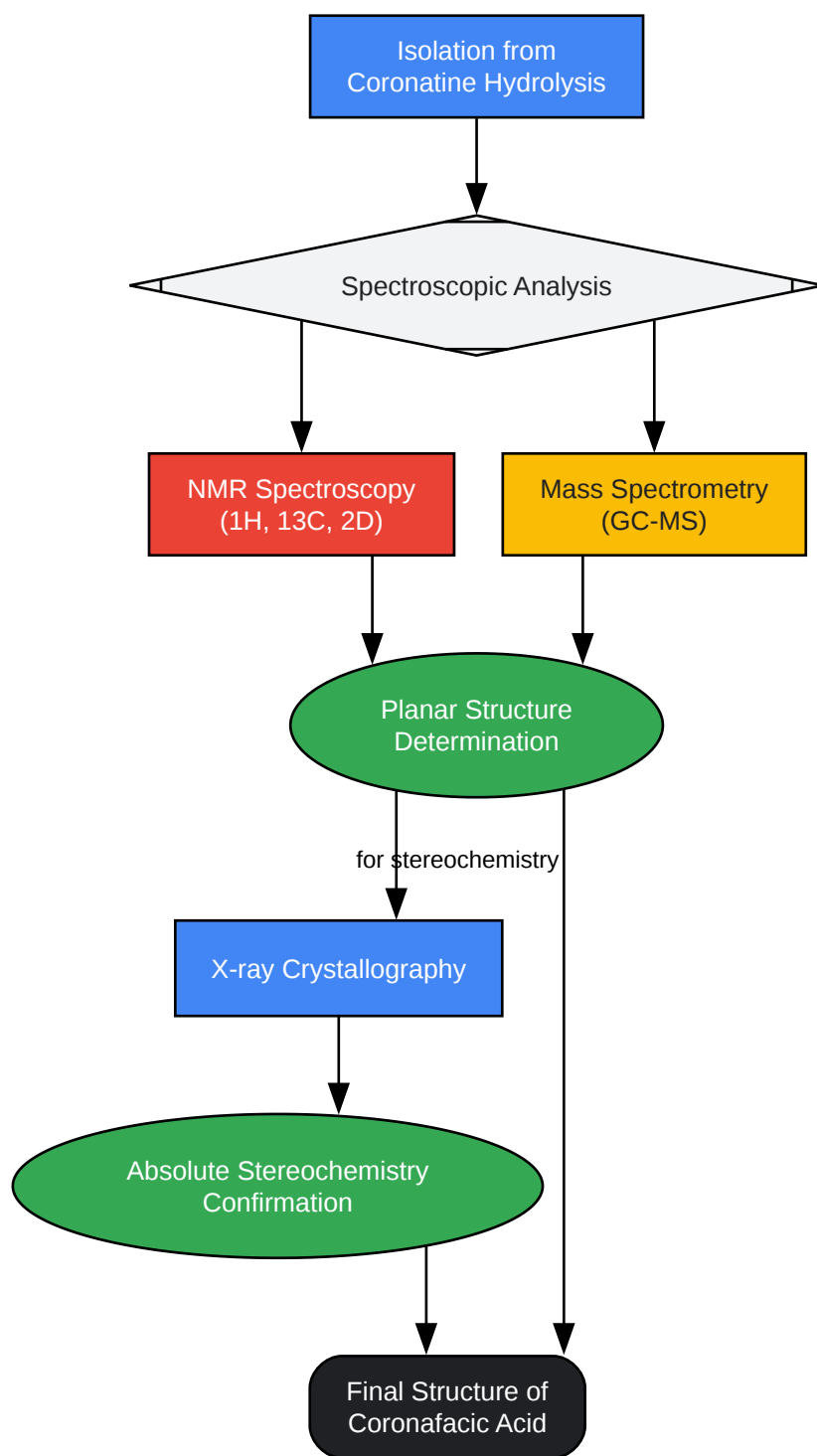
Biosynthetic Pathway of Coronafacic Acid



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Caption: Simplified biosynthetic pathway of **Coronafacic acid**.

Workflow for Structure Elucidation



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Caption: Logical workflow for the structure elucidation of **Coronafacic acid**.

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